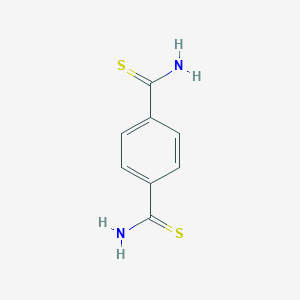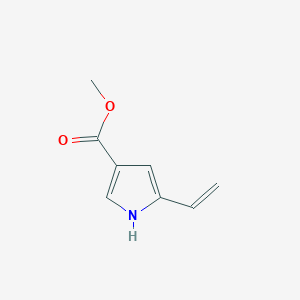
Methyl 5-vinyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-vinyl-1H-pyrrole-3-carboxylate (MVP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MVP is a heterocyclic compound that contains a pyrrole ring with a vinyl substituent and a methyl ester group. This compound has been synthesized using various methods, and its synthesis has been optimized to achieve high yields.
Mecanismo De Acción
The mechanism of action of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is not well understood, but it is believed to be related to its ability to interact with biological molecules, such as enzymes and receptors. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of various enzymes, including proteases and kinases. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been shown to bind to various receptors, including G protein-coupled receptors and ion channels. The exact mechanism of action of Methyl 5-vinyl-1H-pyrrole-3-carboxylate is still under investigation, and further research is needed to fully understand its biological activity.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to have anti-inflammatory, antitumor, and antiviral activity. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been shown to have neuroprotective and cardioprotective effects. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-vinyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility as a building block for the synthesis of various compounds. However, Methyl 5-vinyl-1H-pyrrole-3-carboxylate also has some limitations, including its low solubility in water and its potential toxicity. Further research is needed to fully understand the advantages and limitations of Methyl 5-vinyl-1H-pyrrole-3-carboxylate for lab experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 5-vinyl-1H-pyrrole-3-carboxylate. One direction is the development of new synthesis methods for Methyl 5-vinyl-1H-pyrrole-3-carboxylate that are more efficient and environmentally friendly. Another direction is the investigation of the mechanism of action of Methyl 5-vinyl-1H-pyrrole-3-carboxylate and its potential applications in drug discovery. Further research is also needed to fully understand the biochemical and physiological effects of Methyl 5-vinyl-1H-pyrrole-3-carboxylate and its potential applications in various fields, including medicine and materials science.
Métodos De Síntesis
Methyl 5-vinyl-1H-pyrrole-3-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, the Vilsmeier-Haack reaction, and the Horner-Wadsworth-Emmons reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing Methyl 5-vinyl-1H-pyrrole-3-carboxylate. This reaction involves the condensation of an aldehyde with a primary amine, followed by cyclization to form the pyrrole ring. The vinyl substituent is introduced by the addition of vinyl magnesium bromide to the reaction mixture. The methyl ester group is introduced by the esterification of the carboxylic acid group with methanol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been used as a building block for the synthesis of various natural products, such as alkaloids and amino acids. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has also been used as a starting material for the synthesis of various drugs, including antitumor agents, antiviral agents, and anti-inflammatory agents. Methyl 5-vinyl-1H-pyrrole-3-carboxylate has been used as a ligand for the synthesis of various metal complexes, which have been studied for their potential applications in catalysis and materials science.
Propiedades
Número CAS |
198703-18-3 |
|---|---|
Nombre del producto |
Methyl 5-vinyl-1H-pyrrole-3-carboxylate |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
methyl 5-ethenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-3-7-4-6(5-9-7)8(10)11-2/h3-5,9H,1H2,2H3 |
Clave InChI |
YAMDUOULBMQPRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC(=C1)C=C |
SMILES canónico |
COC(=O)C1=CNC(=C1)C=C |
Sinónimos |
1H-Pyrrole-3-carboxylicacid,5-ethenyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



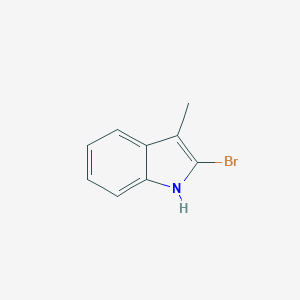
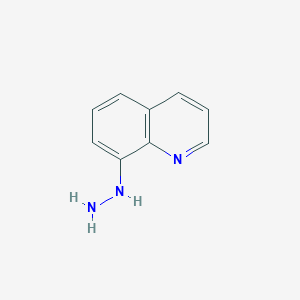
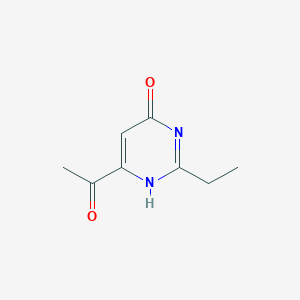
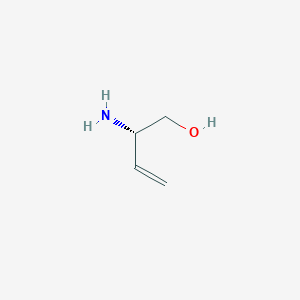
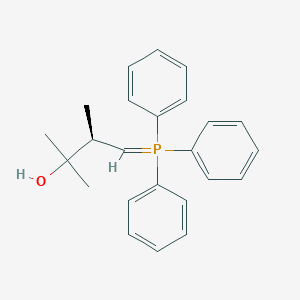
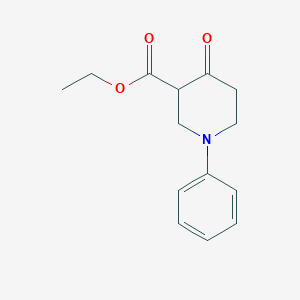
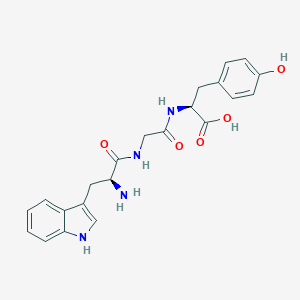
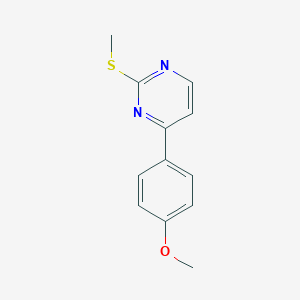
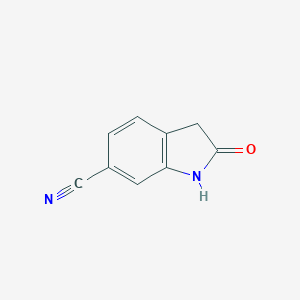

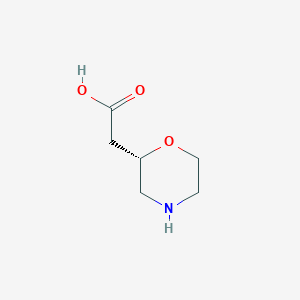
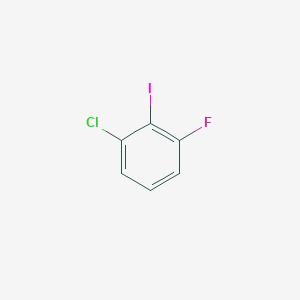
![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)
